N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide
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Overview
Description
The compound “N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a benzamide group, and an ethylsulfonyl group. The presence of these groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzamide group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the potential anticancer activity of compounds structurally related to N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-3-(ethylsulfonyl)benzamide. These compounds have been synthesized and evaluated against various cancer cell lines, showing moderate to excellent activity. For instance, derivatives have been tested against breast, lung, colon, and ovarian cancer cell lines, with some exhibiting higher activity than reference drugs (Ravinaik et al., 2021).
Antimicrobial Properties
Research into N-substituted derivatives of related compounds has indicated moderate to potent antimicrobial activity. These derivatives have been synthesized and tested against Gram-negative and Gram-positive bacteria, demonstrating their potential as antimicrobial agents (Khalid et al., 2016).
Electrophysiological Activity
Compounds with similar structures have been investigated for their cardiac electrophysiological activity, specifically as selective class III agents. This research aims to develop new therapeutic agents for cardiac arrhythmias, with some compounds showing comparable potency to clinical trial drugs (Morgan et al., 1990).
Antiarrhythmic Activity
Studies on substituted benzamides and sulfonamides have revealed potent class III antiarrhythmic activity. These compounds were evaluated in vitro and in vivo for their effects on cardiac conduction, showing potential as therapeutic agents for treating arrhythmias without impacting conduction (Ellingboe et al., 1992).
Antimalarial and COVID-19 Potential
Investigations into antimalarial sulfonamides for COVID-19 drug utilization have included computational calculations and molecular docking studies. These studies aim to identify compounds with significant antimalarial activity that might also offer therapeutic benefits against COVID-19 by examining their interaction with key viral proteins (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition of carbonic anhydrases, with novel aromatic sulfonamide inhibitors showing nanomolar inhibitory concentration against several carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-14-8-10-15(11-9-14)12-18-22-23-20(27-18)21-19(24)16-6-5-7-17(13-16)28(25,26)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFPHEPMKGOHLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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